molecular formula C8H9NO B560711 (1Z)-1-(2-Pyridinyl)-1-propen-2-ol CAS No. 106259-97-6

(1Z)-1-(2-Pyridinyl)-1-propen-2-ol

Cat. No.: B560711
CAS No.: 106259-97-6
M. Wt: 135.166
InChI Key: KQRQNKGVVCEPLX-VURMDHGXSA-N
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Description

(1Z)-1-(2-Pyridinyl)-1-propen-2-ol is an organic compound characterized by the presence of a pyridine ring attached to a propen-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-(2-Pyridinyl)-1-propen-2-ol typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate alkyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the pyridine ring, where electrophilic or nucleophilic reagents replace hydrogen atoms. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products:

    Oxidation: Formation of 2-pyridinecarboxaldehyde.

    Reduction: Formation of 1-(2-pyridinyl)propan-2-ol.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

(1Z)-1-(2-Pyridinyl)-1-propen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1Z)-1-(2-Pyridinyl)-1-propen-2-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to metal ions or proteins, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or modulation of cellular signaling.

Comparison with Similar Compounds

    (1Z)-1-(2-Pyridinyl)-1-propen-1-ol: Similar structure but with a different position of the hydroxyl group.

    2-Pyridinecarboxaldehyde: Lacks the propen-2-ol moiety.

    1-(2-Pyridinyl)ethanol: Saturated analog of (1Z)-1-(2-Pyridinyl)-1-propen-2-ol.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

(Z)-1-pyridin-2-ylprop-1-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-6,10H,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZCCZXKEFEVQL-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=N1)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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